

Comparative Fragmentation Analysis of 5-bromo-2-methoxybenzenesulfonamide

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Compound of Interest

Compound Name:	5-Bromo-2-methoxybenzenesulfonyl chloride
Cat. No.:	B1268023

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This guide provides a comparative analysis of the predicted mass spectrometric fragmentation patterns of 5-bromo-2-methoxybenzenesulfonamide. The content is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this class of compounds. The analysis is based on established fragmentation principles of aromatic sulfonamides, halogenated compounds, and anisole derivatives, as direct experimental data for the specific target molecule is not readily available in published literature.

Predicted Fragmentation Behavior

Under positive-ion electrospray ionization (ESI) conditions, 5-bromo-2-methoxybenzenesulfonamide (exact mass: 264.94 g/mol for the ⁷⁹Br isotope) is expected to protonate, forming the molecular ion $[M+H]^+$. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern will be observed for the parent ion and all bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., m/z 265.9 and 267.9).^{[1][2]}

Collision-induced dissociation (CID) of the protonated molecule is predicted to initiate fragmentation through several key pathways common to aromatic sulfonamides.^{[3][4][5]}

Key Predicted Fragmentation Pathways:

- Loss of Sulfur Dioxide (SO₂): The most characteristic fragmentation for many aromatic sulfonamides involves the neutral loss of 64 Da (SO₂).^{[3][6]} This occurs via a rearrangement mechanism and is often promoted by electron-withdrawing groups on the aromatic ring.^[3]
- Cleavage of the S-N Bond: Dissociation of the sulfonamide S-N bond is a common pathway, leading to the formation of distinct fragment ions.^[7]
- Cleavage of the Aryl-S Bond: Scission of the bond between the aromatic ring and the sulfur atom can occur, resulting in ions corresponding to the sulfonamide group or the substituted aromatic ring.
- Loss of Methyl Radical (•CH₃): The methoxy group can fragment via the loss of a methyl radical (15 Da).^[8]
- Loss of Bromine Radical (•Br): Homolytic cleavage of the C-Br bond can result in the loss of a bromine radical (79 or 81 Da).^{[1][9]}

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for 5-bromo-2-methoxybenzenesulfonamide upon MS/MS analysis. The m/z values are based on the ⁷⁹Br isotope.

Precursor Ion [M+H] ⁺ (m/z)	Proposed Fragment Ion (m/z)	Neutral Loss	Proposed Fragment Structure/Description
265.9	201.9	64.0 (SO ₂)	[M+H-SO ₂] ⁺
265.9	186.9	79.0 (NH ₂ SO ₂)	[M+H-NH ₂ SO ₂] ⁺ (Aryl Cation)
265.9	250.9	15.0 (•CH ₃)	[M+H-CH ₃] ⁺
265.9	186.9	79.0 (•Br)	[M+H-Br] ⁺
186.9	158.9	28.0 (CO)	[C ₆ H ₆ O] ⁺ from subsequent fragmentation

Comparative Analysis

- vs. Non-Halogenated Analogs: The presence of bromine provides a distinct isotopic signature (M, M+2 peaks) which is absent in non-halogenated sulfonamides.[\[1\]](#) Furthermore, the loss of the bromine radical is a unique fragmentation pathway not available to its analogs.[\[1\]](#)[\[9\]](#)
- vs. Non-Methoxylated Analogs: The fragmentation of 5-bromo-2-methoxybenzenesulfonamide is distinguished by the potential loss of a methyl radical ($\cdot\text{CH}_3$) from the methoxy group, a pathway not present in non-methoxylated versions.[\[8\]](#)
- Effect of Collision Energy: It is anticipated that at lower collision energies, the predominant fragmentation would be the loss of SO₂, as it is a highly characteristic and often facile rearrangement.[\[3\]](#)[\[6\]](#) At higher energies, more extensive fragmentation, including cleavage of the stronger Aryl-S and C-Br bonds, would become more prominent.

Experimental Protocols

A generalized protocol for the analysis of sulfonamides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.

1. Sample Preparation

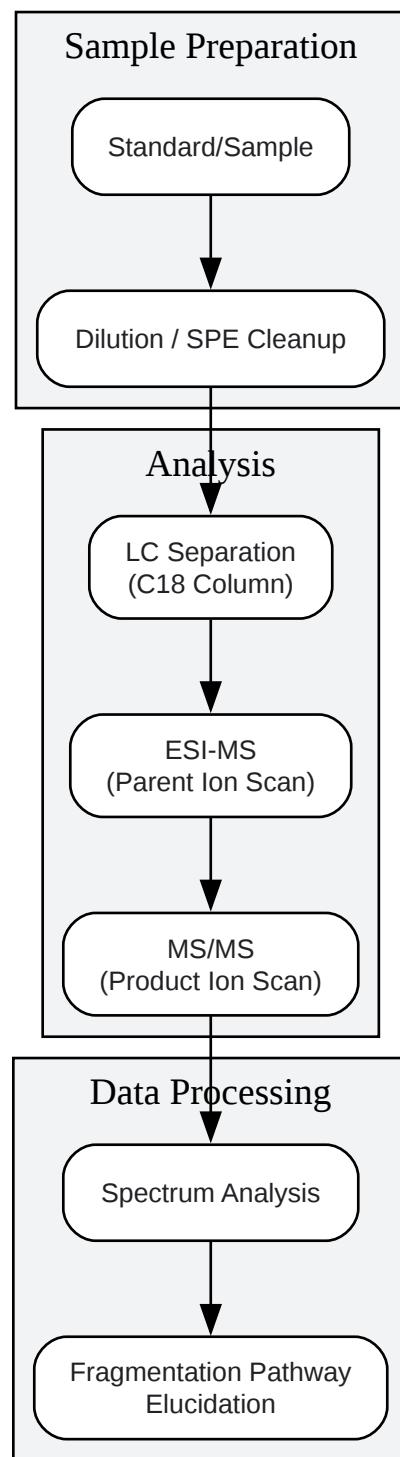
- Standard Preparation: Accurately weigh and dissolve 5-bromo-2-methoxybenzenesulfonamide in an appropriate solvent (e.g., methanol or acetonitrile) to create a stock solution of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the stock solution in a mixture of mobile phase A and B (e.g., 50:50 water:methanol with 0.1% formic acid) to create calibration standards.[\[10\]](#)[\[11\]](#)
- Matrix Samples (if applicable): For samples in complex matrices like water or biological fluids, a solid-phase extraction (SPE) cleanup step is recommended.[\[10\]](#)[\[11\]](#)[\[12\]](#) Acidify the sample to pH 4-7 before loading onto an appropriate SPE cartridge (e.g., HLB).[\[10\]](#)[\[12\]](#) Elute with methanol, evaporate the eluent, and reconstitute in the initial mobile phase.[\[11\]](#)[\[12\]](#)

2. LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 μ m).[11]
 - Mobile Phase A: Water with 0.1% formic acid.[11]
 - Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[10]
 - Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
 - Flow Rate: 0.2 - 0.4 mL/min.[11]
 - Injection Volume: 5 - 10 μ L.
- Mass Spectrometry (MS):
 - Ionization Source: Electrospray Ionization (ESI), positive mode.[10]
 - Scan Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis. For quantification, Multiple Reaction Monitoring (MRM) would be used.[4]
 - Capillary Voltage: ~3.0 - 4.5 kV.
 - Source Temperature: ~120 - 150 °C.
 - Desolvation Gas Flow: (Nitrogen) ~600 - 800 L/hr.
 - Collision Gas: Argon.
 - Collision Energy: Ramped or set at specific voltages (e.g., 10-40 eV) to observe different fragmentation patterns.

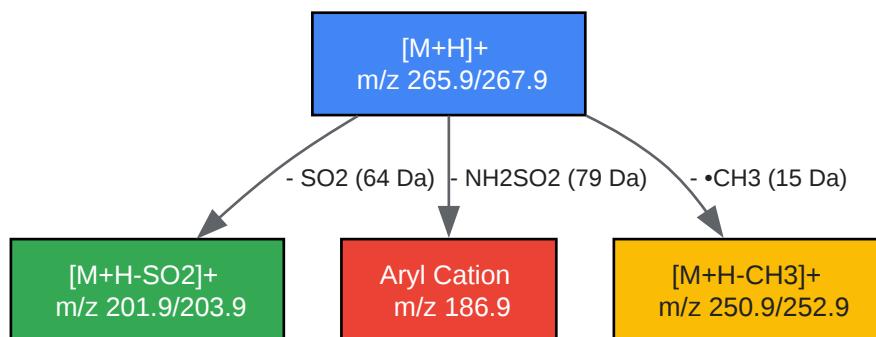
Visualizations

The following diagrams illustrate the proposed experimental workflow and a key fragmentation pathway.



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Caption: General experimental workflow for LC-MS/MS analysis.



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Caption: Predicted major fragmentation pathways from the parent ion.

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